molecular formula C24H19BrFNO4 B2753686 (3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 1366380-37-1

(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B2753686
CAS No.: 1366380-37-1
M. Wt: 484.321
InChI Key: QJKRDMSQDVLAFG-QFIPXVFZSA-N
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Description

(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C24H19BrFNO4 and its molecular weight is 484.321. The purity is usually 95%.
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Biological Activity

(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the CAS number 1366380-37-1, is a complex organic compound characterized by its unique functional groups and stereochemistry. This compound is primarily explored for its potential applications in medicinal chemistry, particularly as a building block in peptide synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C24H19BrFNO4C_{24}H_{19}BrFNO_{4}, with a molecular weight of 484.3 g/mol. The presence of bromine and fluorine atoms, along with the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its reactivity and specificity in biological applications.

PropertyValue
Molecular FormulaC24H19BrFNO4C_{24}H_{19}BrFNO_{4}
Molecular Weight484.3 g/mol
CAS Number1366380-37-1

The biological activity of this compound is primarily linked to its role as an intermediate in peptide synthesis. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways and biological responses.

Biological Activity Studies

Research has indicated that compounds with similar structures often exhibit significant pharmacological activities. For instance, studies have shown that Fmoc-protected amino acids can serve as effective inhibitors in various biochemical assays.

Case Study: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was utilized to create peptides with enhanced biological activity against cancer cell lines. The synthesized peptides demonstrated:

  • Increased Cytotoxicity : Enhanced effectiveness in killing cancer cells compared to unmodified peptides.
  • Improved Selectivity : Targeted action with minimal effects on healthy cells.

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological Activity
(3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acidModerate enzyme inhibition
(2R)-3-Ethoxy-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}aminoSignificant role in peptide synthesis
3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)Potential anti-inflammatory effects

Properties

IUPAC Name

(3S)-3-(5-bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFNO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKRDMSQDVLAFG-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC(=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC(=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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